molecular formula C17H16N2O2 B14208723 N~1~-Benzyl-N~4~-phenylbut-2-enediamide CAS No. 827314-35-2

N~1~-Benzyl-N~4~-phenylbut-2-enediamide

Cat. No.: B14208723
CAS No.: 827314-35-2
M. Wt: 280.32 g/mol
InChI Key: HMVHNMQPHSNKRV-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~4~-phenylbut-2-enediamide: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities . This compound is characterized by the presence of both benzyl and phenyl groups attached to a but-2-enediamide backbone, making it an interesting subject for synthetic and application-based studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~4~-phenylbut-2-enediamide typically involves the reaction of benzylamine with phenylbut-2-enedioic acid or its derivatives under specific conditions. One common method involves the use of a condensation reaction where benzylamine and phenylbut-2-enedioic acid are heated together in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N1-Benzyl-N~4~-phenylbut-2-enediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~4~-phenylbut-2-enediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~4~-phenylbut-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N~1~-Benzyl-N~4~-phenylbut-2-enediamide can be compared with other similar compounds, such as:

The uniqueness of N1-Benzyl-N~4~-phenylbut-2-enediamide lies in its specific combination of benzyl and phenyl groups, which can impart distinct chemical and biological characteristics compared to its analogues.

Properties

CAS No.

827314-35-2

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-benzyl-N'-phenylbut-2-enediamide

InChI

InChI=1S/C17H16N2O2/c20-16(18-13-14-7-3-1-4-8-14)11-12-17(21)19-15-9-5-2-6-10-15/h1-12H,13H2,(H,18,20)(H,19,21)

InChI Key

HMVHNMQPHSNKRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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